3-Piperidino-1,2-propanediol

Catalog No.
S1905596
CAS No.
4847-93-2
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Piperidino-1,2-propanediol

CAS Number

4847-93-2

Product Name

3-Piperidino-1,2-propanediol

IUPAC Name

3-piperidin-1-ylpropane-1,2-diol

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2

InChI Key

MECNWXGGNCJFQJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(CO)O

Canonical SMILES

C1CCN(CC1)CC(CO)O
  • Organic synthesis: 3-Piperidino-1,2-propanediol possesses a hydroxyl group and a piperidine ring, functional groups commonly used in organic synthesis. It could potentially serve as a building block for the synthesis of more complex molecules with desired properties [].
  • Material science: The combination of the diol and piperidine groups could lend interesting properties to polymers or other materials. Research could explore the use of 3-Piperidino-1,2-propanediol in the development of novel materials with specific functionalities [].
  • Medicinal chemistry: The piperidine ring is a common scaffold found in many biologically active molecules. While there is no current research available on 3-Piperidino-1,2-propanediol itself, it could be a starting point for the design and synthesis of new potential drugs [].

3-Piperidino-1,2-propanediol is an organic compound with the molecular formula C₈H₁₇NO₂. It features a piperidine ring attached to a propanediol backbone, making it a member of the alkanolamine family. This compound is characterized by its hydroxyl groups, which contribute to its solubility in water and its ability to form hydrogen bonds. The presence of the piperidine moiety enhances its basicity and reactivity, particularly in applications involving carbon dioxide capture and other

, primarily due to its functional groups. Its ability to react with carbon dioxide makes it a candidate for CO₂ capture technologies. The compound can form carbamate derivatives when reacting with CO₂, which is a critical reaction in gas scrubbing processes. Additionally, it can undergo typical reactions associated with alcohols and amines, such as esterification and nucleophilic substitutions .

Several synthesis methods for 3-piperidino-1,2-propanediol have been documented:

  • Direct Alkylation: This method involves the alkylation of piperidine with glycidol or similar compounds under basic conditions.
  • Reduction Reactions: Starting from appropriate precursors such as 3-piperidino-1,2-propanedione, reduction can yield the desired product.
  • Amine Addition: The reaction of piperidine with epichlorohydrin followed by hydrolysis can also produce 3-piperidino-1,2-propanediol .

These methods highlight the versatility of synthetic strategies available for producing this compound.

3-Piperidino-1,2-propanediol has several applications across different fields:

  • Carbon Dioxide Capture: It is utilized in processes designed to remove CO₂ from gas streams due to its high absorption capacity compared to traditional amines like monoethanolamine .
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Biochemical Research: Its role in enzyme interactions makes it useful in biochemical assays and studies aimed at understanding enzyme kinetics and mechanisms.

Studies on the interactions of 3-piperidino-1,2-propanediol with other molecules have revealed its potential as an effective CO₂ absorbent. Computational models indicate that it exhibits faster absorption rates than some commonly used amines like methyldiethanolamine (MDEA). These findings suggest that 3-piperidino-1,2-propanediol may be more effective for low-pressure CO₂ removal applications . Additionally, its interactions with various enzymes could lead to insights into its therapeutic potential.

Several compounds share structural similarities with 3-piperidino-1,2-propanediol. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
3-PiperidinemethanolPiperidine attached to methanolOften preferred for certain gas absorption processes
MethyldiethanolamineTertiary amine with two hydroxyl groupsCommonly used in industrial CO₂ scrubbing
1-Methyl-2-piperidineethanolSimilar piperidine structure with methyl groupExhibits rapid CO₂ absorption rates

3-Piperidino-1,2-propanediol is unique due to its specific combination of functional groups that enhance its reactivity and absorption properties compared to these similar compounds. Its ability to effectively capture CO₂ at lower pressures sets it apart from traditional amines used in gas treatment processes .

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

4847-93-2

Dates

Modify: 2023-08-16
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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